molecular formula C10H13F2N3 B1478673 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine CAS No. 2028747-28-4

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Cat. No.: B1478673
CAS No.: 2028747-28-4
M. Wt: 213.23 g/mol
InChI Key: GGMWOMKCAMWUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry, particularly in neuroscience and the development of central nervous system (CNS) therapeutics. It is built on a 2-aminopyridine scaffold, which is recognized as a crucial pharmacophore for creating potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS) . Excessive production of nitric oxide by nNOS in the CNS is a recognized mechanism in the progression of several chronic neurodegenerative pathologies, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), as well as in neuronal damage following a stroke . The 2-aminopyridine core of this compound is known to facilitate key anchoring interactions with amino acid residues in the active site of the nNOS enzyme, making it an excellent precursor for inhibitor development . The incorporation of the 4,4-difluoropiperidine moiety is a strategic structural feature designed to enhance the molecule's drug-like properties. A major challenge in treating CNS diseases is achieving effective drug delivery across the blood-brain barrier (BBB). Research indicates that increasing the lipophilicity of drug candidates, often through fluorine incorporation, is a proven method to significantly improve potential blood-brain barrier permeability . Furthermore, the difluoropiperidine group can help reduce the number of rotatable bonds and molecular flexibility compared to longer-chain analogs, which is another critical factor for improving passive membrane permeability and oral bioavailability . As a result, this compound serves as a versatile and high-value intermediate for researchers synthesizing and optimizing small molecules aimed at selectively inhibiting nNOS to treat neurological disorders. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c11-10(12)3-6-15(7-4-10)9-8(13)2-1-5-14-9/h1-2,5H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMWOMKCAMWUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H12_{12}F2_2N2_2
  • Molecular Weight : 224.23 g/mol

Research indicates that this compound acts primarily as an inhibitor of certain demethylase enzymes. Specifically, it has been studied for its interaction with the KDM5A (lysine-specific demethylase 5A), which plays a significant role in epigenetic regulation and has been implicated in oncogenesis.

Inhibition Studies

In vitro studies have shown that this compound exhibits potent inhibitory effects on KDM5A. The binding affinity and inhibition potency were assessed through various assays, revealing that the compound competes effectively with α-ketoglutarate for the active site of the enzyme. The structural analysis via X-ray diffraction has confirmed that the compound occupies the binding site and induces conformational changes within the enzyme .

Table 1: Inhibition Potency of this compound Against KDM5A

CompoundIC50_{50} (µM)Binding Affinity (kcal/mol)Target Enzyme
This compound0.85-9.5KDM5A
Control Compound A1.20-8.7KDM5A
Control Compound B2.50-7.9KDM5A

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various compounds, this compound demonstrated significant anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induced cell cycle arrest in the G2/M phase and increased apoptosis rates in these cells .

Table 2: Effects on Cell Viability and Apoptosis Induction

Cell LineTreatment Concentration (µM)Viability (%)Apoptosis Rate (%)
MCF-7104530
HCT116105025
Control-100-

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and its target enzymes. The results indicate that specific functional groups within the compound enhance its binding affinity and selectivity towards KDM5A compared to other demethylases .

Chemical Reactions Analysis

Substitution Reactions

The amine group at position 3 and the difluoropiperidine substituent at position 2 participate in nucleophilic and electrophilic substitution reactions.

Key Examples:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Nucleophilic Aromatic Substitution (NAS) K2_2CO3_3, CH3_3CN, 80°CAlkylated derivatives (e.g., with propargyl bromide)48–53%
Buchwald-Hartwig Amination Pd(PPh3_3)4_4, CuI, Et3_3NCross-coupled aryl amines70%
Reductive Amination H2_2, Pd/C, CH3_3OHSecondary/tertiary amines via hydrogenation62%
  • The pyridine ring’s electron-deficient nature facilitates NAS with alkyl halides, while the amine group acts as a directing group for regioselective modifications .

  • Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/heteroaryl groups .

Cross-Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed coupling reactions, leveraging its halogenated or functionalized derivatives.

Sonogashira Coupling:

  • Conditions : Pd(PPh3_3)4_4 (5 mol%), CuI (10 mol%), Et3_3N, 120°C .

  • Product : Alkynylated derivatives (e.g., 6-(3-(4,4-difluoropiperidin-1-yl)prop-1-yn-1-yl)-4-methylpyridin-2-amine) .

  • Application : Enhances molecular rigidity for improved CNS permeability in drug design .

Suzuki-Miyaura Coupling:

  • Substrate : Bromo- or iodo-substituted pyridine intermediates.

  • Catalyst : Pd(dppf)Cl2_2, K2_2CO3_3, H2_2O/EtOH .

  • Outcome : Biaryl derivatives with retained fluoropiperidine functionality .

Oxidation:

  • Reagents : KMnO4_4, H2_2O2_2, or RuO4_4 .

  • Products : Pyridine N-oxides or hydroxylated intermediates .

  • Selectivity : Controlled by steric effects from the difluoropiperidine group .

Reduction:

  • Catalytic Hydrogenation : H2_2, Pd/C, CH3_3OH → Saturated piperidine derivatives .

  • Borane Reduction : BH3_3·THF → Primary amines via imine intermediates .

Amide Formation:

  • Reagents : Acyl chlorides (e.g., acetyl chloride), DMAP, DCM .

  • Products : N-acylated derivatives with retained fluoropiperidine .

Sulfonylation:

  • Conditions : Sulfonyl chlorides, pyridine, RT .

  • Application : Enhances metabolic stability in pharmacological agents .

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing difluoropiperidine group increases the pyridine ring’s electrophilicity, accelerating NAS and coupling reactions .

  • Steric Hindrance : The 4,4-difluoropiperidine substituent directs reactivity to the para position of the pyridine ring, minimizing ortho/meta products .

  • Hydrogen Bonding : The amine group participates in H-bonding with catalytic intermediates, influencing reaction kinetics .

Comparative Reactivity

DerivativeReaction Rate (Relative to Parent)Key Factor
2-(4-Fluoropiperidin-1-yl)pyridin-3-amine1.5× fasterReduced steric bulk from monofluorination
2-(Piperidin-1-yl)pyridin-3-amine0.8× slowerLack of fluorination decreases electrophilicity
6-Methyl-2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine2.0× fasterMethyl group enhances solubility/reactivity

Data adapted from .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity: Pyrazole (e.g., ) or thienopyridine (e.g., ) substituents alter electronic properties and binding modes versus the pyridine-piperidine scaffold.
  • Functionalization Potential: Alkyne-bearing analogs (e.g., ) enable modular derivatization, whereas sulfinyl groups (e.g., ) enhance target engagement through hydrogen bonding.

Pharmacological and Biochemical Profiles

Enzyme Inhibition

  • KDM5A Inhibition: The target compound’s derivative, 3-({1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-5-fluoro-1H-indazol-3-yl}amino)pyridine-4-carboxylic acid, exhibits submicromolar KDM5A inhibition (IC₅₀ = 0.2 µM) via JmjC domain binding, outperforming non-fluorinated analogs .
  • CYP51 Inhibition : UDD and UDO (from ) show IC₅₀ values of 0.8–1.2 µM against T. cruzi CYP51, comparable to posaconazole, but with higher selectivity due to trifluoromethyl groups .

Physicochemical Properties

Property This compound UDD 2-(1-Methylpyrazol-4-yl)pyridin-3-amine
Molecular Weight 213.23 g/mol 503.45 g/mol 174.21 g/mol
logP (Predicted) 1.8 4.2 1.2
Water Solubility Moderate (≈50 µM) Low (<10 µM) High (>200 µM)
Synthetic Yield 59–75% 40–60% 85–90%

Takeaways :

  • The target compound balances moderate lipophilicity and solubility, making it suitable for central nervous system (CNS) targets .
  • UDD’s high logP limits bioavailability but enhances parasitic membrane penetration .

Comparison with Analogues

  • UDD Synthesis : Requires multi-step coupling of trifluoromethylphenyl isocyanates with piperidine intermediates, achieving 40–60% yields .
  • Alkyne-Functionalized Analogue () : Utilizes Schiff base formation and NaBH₄ reduction (59% yield) .

Preparation Methods

Typical Reaction Conditions:

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalysts: May include bases like sodium hydride or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack
  • Temperature: Moderate heating (e.g., 25–80 °C) to promote reaction kinetics
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation

Multi-step Synthetic Routes

Some synthetic routes incorporate intermediate steps to improve yield or functional group compatibility:

  • Step 1: Synthesis of 2-(4,4-difluoropiperidin-1-yl)ethanol by reacting 4,4-difluoropiperidine with 2-bromoethanol.
  • Step 2: Coupling of the intermediate with 3-aminopyridine under basic conditions to form the target compound.

This approach allows for better control over regioselectivity and purity, especially when sensitive functional groups are present.

Industrial Production Considerations

In industrial settings, continuous flow synthesis methods are favored to enhance scalability, reproducibility, and safety. Optimization of catalysts and reaction parameters (temperature, pressure, solvent choice) is crucial to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Step Reactants/Intermediates Reaction Conditions Yield (%) Notes
1 Piperidine + sulfur tetrafluoride Fluorination, controlled temperature Moderate Produces 4,4-difluoropiperidine
2 4,4-Difluoropiperidine + 2-bromoethanol Basic conditions, polar aprotic solvent High Forms 2-(4,4-difluoropiperidin-1-yl)ethanol intermediate
3 Intermediate + 3-aminopyridine Base catalysis, moderate heat High Final coupling to yield target compound
Alternative 4,4-Difluoropiperidine + halogenated pyridine Nucleophilic substitution, inert atmosphere Moderate to high Direct synthesis route

Detailed Research Findings

  • Introduction of fluorine atoms on the piperidine ring significantly improves membrane permeability and biological activity, as demonstrated by enhanced enzyme inhibition potency in related compounds.
  • Synthetic routes utilizing nucleophilic aromatic substitution on halogenated pyridines with difluoropiperidine have been reported with good yields and purity, often requiring purification by column chromatography.
  • Multi-step syntheses involving intermediate alkoxy derivatives provide an alternative pathway for functionalization and improved reaction control.
  • Industrial synthesis benefits from continuous flow reactors that allow precise control of reaction parameters, improving scalability and safety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Construct the pyridin-3-amine core via nitro reduction. Microwave-assisted reduction of 3-nitropyridine derivatives (e.g., 3-nitropyridine to pyridin-3-amine) using SnCl₂/HCl or catalytic hydrogenation achieves >90% yield .
  • Step 2 : Introduce the 4,4-difluoropiperidine moiety via nucleophilic substitution. React pyridin-3-amine with 4,4-difluoropiperidine hydrochloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Refine using SHELXL (R factor < 0.05) to confirm bond lengths/angles and fluorine positions .
  • NMR : Assign peaks using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆). Key signals: pyridine C3-amine (δ 6.8–7.2 ppm), piperidine CF₂ (δ 100–110 ppm in ¹⁹F NMR) .
  • LC-MS/HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₁₀H₁₂F₂N₃: 220.09) and fragmentation patterns .

Q. What are the recommended analytical techniques for characterizing intermediates and the final compound?

  • Methodological Answer :

  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Thermal Stability : DSC/TGA to determine melting points (e.g., 150–170°C) and decomposition profiles .
  • Example Data Table :
IntermediateYield (%)Melting Point (°C)LC-MS [M+H]⁺
3-Nitropyridine precursor85120–122166.05
Pyridin-3-amine91145–147138.08
Final compound76162–165220.09
Adapted from analogous procedures in

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination of the piperidine ring) influence the compound’s physicochemical properties and biological activity?

  • Methodological Answer :

  • Lipophilicity : Compare logP values (shake-flask method) of difluoropiperidine vs. non-fluorinated analogs. Fluorination increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH). Difluorination reduces oxidative metabolism (t₁/₂ increased by 2–3× vs. non-fluorinated) .
  • Bioactivity : Test inhibitory activity (e.g., kinase assays). Fluorine’s electronegativity may enhance target binding via dipole interactions .

Q. What strategies resolve contradictions between computational predictions (e.g., docking) and experimental data (e.g., binding affinity)?

  • Methodological Answer :

  • Re-evaluate Force Fields : Use QM/MM simulations (e.g., Gaussian 09) to refine piperidine ring conformation and fluorine interactions .
  • Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics. If discrepancies persist, synthesize analogs with varied fluorination (e.g., monofluoro vs. difluoro) to isolate steric/electronic effects .

Q. What experimental designs assess the selectivity and off-target effects of this compound in pharmacological studies?

  • Methodological Answer :

  • Panel Screening : Test against 50+ kinases/proteases (e.g., Eurofins PanLabs®). Use IC₅₀ values to calculate selectivity indices .
  • Cellular Toxicity : MTT assays in HEK293/HepG2 cells. Compare CC₅₀ (cytotoxicity) vs. EC₅₀ (target activity) to establish therapeutic windows .

Q. How can microwave-assisted synthesis improve the efficiency of constructing the pyridin-3-amine core?

  • Methodological Answer :

  • Nitro Reduction : Microwave irradiation (150°C, 20 min) reduces reaction time from 12 hours to <1 hour vs. conventional heating. Achieves 95% yield with Pd/C catalyst in ethanol .
  • Cyclization : Use microwaves for Ullmann-type couplings (CuI, 1,10-phenanthroline) to form C-N bonds between pyridine and piperidine .

Q. What are the challenges in achieving regioselectivity during pyridine functionalization, and how can they be addressed?

  • Methodological Answer :

  • Directing Groups : Install temporary groups (e.g., Boc-protected amine) at C3 to direct electrophilic substitution .
  • Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with pyridine as a directing group) for selective C2/C4 functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.